4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide
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Overview
Description
4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that features a bromine atom, an indole moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Sulfonamide Formation: The brominated indole is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indoline derivatives.
Scientific Research Applications
4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound can be used to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and sulfonamide group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
- 4-bromo-N-[2-(2-methylindol-3-yl)ethyl]benzenesulfonamide
- 4-bromo-N-[2-(2-ethylindol-1-yl)ethyl]benzenesulfonamide
Uniqueness
4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-13-12-14-4-2-3-5-17(14)20(13)11-10-19-23(21,22)16-8-6-15(18)7-9-16/h2-9,12,19H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFYTYHRRRBZDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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